molecular formula C7H7N5O B1376189 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine CAS No. 1482849-02-4

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No. B1376189
M. Wt: 177.16 g/mol
InChI Key: NIPFGPYXWPGGES-UHFFFAOYSA-N
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Description

“4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Antimicrobial and Anticancer Activities

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine and its derivatives have been extensively studied for their potential antimicrobial and anticancer properties. A study highlighted the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide, revealing significant antimicrobial activity for most synthesized compounds (Bayrak et al., 2009). Similarly, another research synthesized heterocyclic amines incorporating oxadiazoles, demonstrating good antibacterial activity for most prepared compounds (Hu et al., 2005). Furthermore, certain synthesized compounds, especially Mannich bases, exhibited significant cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents (Abdo & Kamel, 2015).

Novel Syntheses and Chemical Characterization

The chemical versatility of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine allows for the synthesis of a wide range of derivatives, offering diverse biological activities. Studies have synthesized and characterized various mono- and bicyclic heterocyclic derivatives, revealing the potential for significant biological activities (El‐Sayed et al., 2008). Additionally, novel oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety have been synthesized, expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).

Antitumor and Antibacterial Agents

The derivatives of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine have been explored as potential antitumor and antibacterial agents. A series of oxadiazole analogues synthesized from 2-aminopyridine showed promising anticancer and antimicrobial activities (Ahsan & Shastri, 2015). Another study developed acetamides bearing an 1,2,4-oxadiazole cycle and conducted biological assessments, indicating varied biological properties and potential pharmacological activities (Karpina et al., 2019).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , suggesting a promising future for this class of compounds.

properties

IUPAC Name

5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPFGPYXWPGGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NO2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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